4-methyl-2-[2-nitro-5-(4-{[3-(propan-2-yloxy)phenyl]carbonyl}piperazin-1-yl)phenyl]phthalazin-1(2H)-one -

4-methyl-2-[2-nitro-5-(4-{[3-(propan-2-yloxy)phenyl]carbonyl}piperazin-1-yl)phenyl]phthalazin-1(2H)-one

Catalog Number: EVT-4245015
CAS Number:
Molecular Formula: C29H29N5O5
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

NKY-722 ((+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride)

Compound Description: NKY-722 is a water-soluble dihydropyridine derivative investigated for its effects on isolated canine arteries. [] It exhibits calcium antagonist activity and demonstrates potent vasorelaxant effects. [] NKY-722 effectively inhibits contractions induced by various agents like calcium, methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylophenyl)-pyridine-5-carboxylate (Bay K 8644), potassium chloride (KCl), prostaglandin F2 alpha (PGF2 alpha), 9,11-dideoxy-9 alpha, 11 alpha-methanoepoxy-PGF2 alpha (U-46619), and endothelin-1. []

Relevance: Both NKY-722 and 2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone share a 1-piperazinyl group as a crucial structural element. [] Additionally, both compounds possess a nitrophenyl group within their structures. []

Compound Description: Nicardipine, like NKY-722, is a dihydropyridine calcium channel blocker. [] The research primarily investigates its vasorelaxant effects on canine arteries in comparison with NKY-722 and nifedipine. [] It exhibits similar potency to NKY-722 and is considerably more potent than nifedipine in relaxing various arteries. []

Relevance: Nicardipine and 2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone share structural similarities with their dihydropyridine core and the presence of a nitrophenyl group. [] These structural motifs are crucial for their pharmacological activity as calcium channel blockers.

Nifedipine (1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester)

Compound Description: Nifedipine is another dihydropyridine calcium channel blocker investigated for its vasorelaxant properties. [] In the comparative study with NKY-722 and nicardipine, nifedipine consistently displayed lower potency in relaxing canine arteries. []

Relevance: Similar to the previous compounds, nifedipine shares the dihydropyridine core and nitrophenyl group with 2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone, highlighting their common classification as calcium channel blockers. []

Compound Description: CV-4093 (2HCl) is a dihydropyridine derivative studied for its pharmacological properties. [] A carbon-14 labeled version of this compound was synthesized to investigate its metabolic pathway and distribution within test animals. []

Relevance: CV-4093 (2HCl) shares the dihydropyridine core, a piperazinyl group, and a nitrophenyl substituent with 2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone. [] This structural similarity suggests potential overlapping pharmacological properties.

Compound Description: PAK-104P is a pyridine analogue investigated for its ability to reverse multidrug resistance in cancer cells. [] It shows significantly higher efficacy in reversing drug resistance compared to its dihydropyridine counterpart and other known multidrug resistance-reversing agents like cepharanthine, verapamil, nimodipine, and nicardipine. [] Additionally, PAK-104P exhibits lower calcium channel-blocking activity compared to its dihydropyridine analogue. []

Relevance: Both PAK-104P and 2-{5-[4-(3-Isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone share a piperazinyl group, a nitrophenyl moiety, and a pyridine ring in their structures, suggesting potential similarities in their mechanism of action or biological targets. []

Compound Description: BIBN4096BS is a highly selective calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] It is investigated for its potential in treating migraine by blocking CGRP-induced vasodilation. [, , ] Studies demonstrate its effectiveness in attenuating CGRP-mediated regional hemodynamic changes in animal models. [, , ]

Relevance: Both BIBN4096BS and 2-{5-[4-(3-Isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone share a piperazinyl ring system as a common structural feature. [, , ] This shared element might indicate some level of similarity in their binding affinities or interactions with specific receptors or enzymes.

Properties

Product Name

4-methyl-2-[2-nitro-5-(4-{[3-(propan-2-yloxy)phenyl]carbonyl}piperazin-1-yl)phenyl]phthalazin-1(2H)-one

IUPAC Name

4-methyl-2-[2-nitro-5-[4-(3-propan-2-yloxybenzoyl)piperazin-1-yl]phenyl]phthalazin-1-one

Molecular Formula

C29H29N5O5

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C29H29N5O5/c1-19(2)39-23-8-6-7-21(17-23)28(35)32-15-13-31(14-16-32)22-11-12-26(34(37)38)27(18-22)33-29(36)25-10-5-4-9-24(25)20(3)30-33/h4-12,17-19H,13-16H2,1-3H3

InChI Key

OTTIRILMUVFDMV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC(C)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.